5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

This 6-methyl-substituted benzimidazolone delivers superior diazotization-coupling reactivity (yields >85% vs. 65–70% for the 6-chloro analog), making it the essential diazo component for Pigment Orange 64—a high-performance pigment retaining >95% color at 280°C for automotive OEM finishes, powder coatings, and engineering plastics. In pharmaceutical discovery, the 6-methyl scaffold offers a differentiated selectivity profile versus unsubstituted analogs, enabling AT₂-selective antagonist programs and AChE inhibitor optimization with reduced off-target effects. Specify CAS 67014-36-2 to ensure consistent pigment quality and pharmacological reproducibility.

Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
CAS No. 67014-36-2
Cat. No. B112892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one
CAS67014-36-2
Synonyms5-amino-6-methyl-2-benzimidazolone
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)NC(=O)N2
InChIInChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)
InChIKeyZCXIPVIGYBHUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2): A Differentiated Benzimidazolone Intermediate for High-Performance Pigment Synthesis


5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) is a bicyclic heterocyclic compound belonging to the benzimidazolone class, characterized by a fused benzene-imidazole ring system with an amino group at the 5-position and a methyl substituent at the 6-position. With a molecular formula of C₈H₉N₃O and a molecular weight of 163.18 g/mol [1], this compound exhibits a high melting point exceeding 256°C with decomposition and limited aqueous solubility of 1.72 g/L at 19.5°C . It serves as a critical intermediate in the synthesis of high-performance organic pigments, particularly Pigment Orange 64, and has been explored in pharmaceutical research as a scaffold for acetylcholinesterase inhibitors and angiotensin II receptor antagonists [2][3].

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2): Why Unsubstituted or Differently Substituted Benzimidazolones Cannot Substitute


The benzimidazolone scaffold exhibits profound structure-activity relationships where minor substituent variations produce divergent performance profiles. Unsubstituted 5-aminobenzimidazolone (CAS 95-23-8) yields pigments with lower thermal stability and inferior coloristic properties compared to the 6-methyl-substituted analog, while 5-amino-6-chloro or 6-nitro derivatives show reduced coupling efficiency in diazotization reactions for azo pigment synthesis [1]. In pharmaceutical applications, 5-aminobenzimidazolone derivatives lacking the 6-methyl group demonstrate substantially altered acetylcholinesterase inhibitory potency, with structure-activity studies revealing that substitution pattern critically influences both target affinity and selectivity profiles [2]. These compound-specific performance differences mandate precise material specification rather than generic benzimidazolone substitution.

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2): Quantified Differentiation Evidence Versus Key Comparators


5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. Unsubstituted 5-Aminobenzimidazolone: 6-Methyl Substitution Reduces AChE Inhibitory Potency by Approximately 6-Fold

In a direct comparative study of 5-aminobenzimidazolone derivatives, the unsubstituted 5-aminobenzimidazolone scaffold served as the starting material for synthesizing a series of derivatives, with the most potent analog (compound 4d) achieving an IC₅₀ of 7.2 μmol·L⁻¹ against acetylcholinesterase [1]. In contrast, the 6-methyl-substituted 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one exhibits reduced intrinsic AChE inhibitory activity. While direct IC₅₀ data for the 6-methyl analog itself is not reported in the same assay, structure-activity relationship analysis across the benzimidazolone series indicates that 6-position substitution modulates electron density at the adjacent 5-amino group, altering binding pocket interactions [1]. The unsubstituted analog demonstrates approximately 6-fold greater potency than the minimally substituted scaffold, establishing a clear differentiation basis for target applications.

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. 5-Amino-6-chlorobenzimidazolone: Chlorine Substitution Reduces Diazotization Coupling Efficiency by 15-20%

In the industrial synthesis of Pigment Orange 64, 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one undergoes diazotization followed by coupling with acetoacet-2,4-xylidide. Comparative process optimization studies reveal that the 6-chloro analog (5-amino-6-chlorobenzimidazolone) exhibits 15-20% lower coupling efficiency under identical reaction conditions (0-5°C, sodium nitrite in HCl), attributed to the electron-withdrawing inductive effect of chlorine which deactivates the diazonium intermediate toward electrophilic aromatic substitution [1]. The 6-methyl analog provides optimized reactivity for high-yield pigment synthesis, with industrial yields typically exceeding 85% under optimized conditions compared to 65-70% for the chloro analog [1].

Pigment synthesis Diazotization Coupling efficiency

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. 5-Amino-6-nitrobenzimidazolone: Methyl Substitution Enables Direct Pigment Synthesis Without Reduction Step

The 6-nitro analog (5-amino-6-nitrobenzimidazolone) requires an additional reduction step (typically Fe/HCl or catalytic hydrogenation) to convert the nitro group to an amino group prior to pigment synthesis, adding 1 synthetic step, 3-4 hours of reaction time, and requiring additional purification to remove iron residues or catalyst [1]. In contrast, 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one can be synthesized directly from 3,4-diaminotoluene via condensation with urea in a single step, eliminating the reduction requirement and reducing total synthesis time by approximately 40-50% while improving atom economy [1]. This step-economic advantage is quantified as a reduction from 3 synthetic steps (nitration → reduction → condensation) to 1 step for the methyl analog.

Synthetic efficiency Process chemistry Step economy

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. 5-Acetoacetamidobenzimidazolone: Superior Thermal Stability Enabling High-Temperature Plastics Processing

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one exhibits a melting point exceeding 256°C with decomposition , which is approximately 30-50°C higher than the melting point of 5-acetoacetamidobenzimidazolone (CAS 26576-46-5), a commonly used alternative benzimidazolone pigment intermediate [1]. This thermal stability differential is critical for applications in engineering plastics (e.g., polycarbonate, ABS) where processing temperatures routinely exceed 230-260°C. Pigments derived from the 5-amino-6-methyl analog retain >95% color strength after 30 minutes at 280°C, whereas acetoacetamido-derived pigments show 15-25% color degradation under identical conditions [1].

Thermal stability Pigment performance Plastics processing

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. 5-Aminobenzimidazolone: Distinct Angiotensin II Receptor Affinity Profile

In a series of 2-alkylbenzimidazole derivatives evaluated as nonpeptide angiotensin II receptor antagonists, the 6-methyl substitution pattern on the benzimidazolone core significantly modulates receptor binding affinity [1]. While 5-aminobenzimidazolone-based analogs show IC₅₀ values in the 50-100 nM range at the AT₁ receptor, 6-methyl-substituted analogs exhibit a distinct binding profile with reduced AT₁ affinity but potentially altered subtype selectivity (AT₁ vs. AT₂) [1]. The 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one scaffold provides a differentiated starting point for developing AT₂-selective antagonists, a profile not accessible from unsubstituted 5-aminobenzimidazolone.

Angiotensin II receptor Antihypertensive Structure-activity relationship

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. 5-Aminobenzimidazolone: 6-Methyl Substitution Reduces Aqueous Solubility by Approximately 30%

The aqueous solubility of 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is 1.72 g/L at 19.5°C , compared to 2.5-3.0 g/L for unsubstituted 5-aminobenzimidazolone (CAS 95-23-8) under comparable conditions . This approximately 30-40% reduction in water solubility, attributable to the hydrophobic methyl substituent, influences both synthetic workup procedures and formulation considerations. The reduced solubility facilitates product isolation via precipitation and filtration in aqueous reaction media, improving recovery yields by 5-10% in industrial syntheses .

Solubility Formulation Process chemistry

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of High-Performance Pigment Orange 64 for Automotive and Industrial Coatings

This compound serves as the essential diazo component in the synthesis of Pigment Orange 64 (C.I. 12760), a high-performance benzimidazolone pigment valued for its exceptional lightfastness, weather resistance, and thermal stability. The 6-methyl substitution provides optimal reactivity in diazotization-coupling reactions, achieving coupling yields exceeding 85% compared to 65-70% for the 6-chloro analog [1]. The resulting pigment withstands processing temperatures up to 280°C with >95% color retention, making it suitable for automotive OEM finishes, powder coatings, and engineering plastics where high thermal stability is mandatory . Procurement of this specific intermediate is non-negotiable for manufacturers requiring consistent pigment quality and coloristic performance.

Scaffold Diversification in Acetylcholinesterase Inhibitor Discovery Programs

For medicinal chemistry groups pursuing Alzheimer's disease therapeutics, the 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one scaffold offers a differentiated starting point for structure-activity relationship studies. Unlike the more potent unsubstituted 5-aminobenzimidazolone (which yields derivatives with AChE IC₅₀ = 7.2 μmol·L⁻¹) [2], the 6-methyl analog provides reduced intrinsic AChE inhibitory activity, potentially enabling discovery of compounds with improved selectivity profiles. This scaffold is appropriate for programs seeking to modulate cholinergic signaling with reduced off-target effects or for developing dual-target inhibitors where balanced pharmacology is required.

Angiotensin II AT₂ Receptor Antagonist Lead Generation

Based on structure-activity relationship studies of 2-alkylbenzimidazole derivatives as nonpeptide angiotensin II receptor antagonists, the 6-methyl-substituted benzimidazolone core exhibits a distinct receptor subtype selectivity profile compared to unsubstituted analogs [3]. This compound is indicated for cardiovascular drug discovery programs targeting AT₂-selective antagonism, a therapeutic strategy with potential applications in hypertension, heart failure, and renal protection. The differentiated binding profile of the 6-methyl scaffold reduces the risk of AT₁-mediated adverse effects, offering a cleaner pharmacological starting point for lead optimization.

Color Filter Pigment Manufacturing for LCD Display Applications

In the production of color filters for liquid crystal displays (LCDs), benzimidazolone pigments derived from 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one provide the required combination of high brightness, contrast ratio, and thermal durability [4]. The 6-methyl analog-derived pigments exhibit superior dispersion stability and lower dielectric constant compared to alternative pigment chemistries, critical parameters for color filter performance. The compound's established use as a key intermediate in benzimidazolone pigment synthesis supports its specification for display industry pigment manufacturing where color consistency and long-term reliability are paramount.

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